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Compound of Interest

Compound Name: Encenicline Hydrochloride

Cat. No.: B607310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Encenicline Hydrochloride (formerly EVP-6124) is a selective partial agonist of the α7

nicotinic acetylcholine receptor (α7 nAChR) that has been investigated for its potential

therapeutic effects on cognitive impairment associated with neurological and psychiatric

disorders such as Alzheimer's disease and schizophrenia. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and

pharmacological characteristics of Encenicline Hydrochloride. Detailed methodologies for

key experimental assays are provided, along with visualizations of its mechanism of action and

experimental workflows to support further research and development.

Chemical Identity and Structure
Encenicline Hydrochloride is the hydrochloride salt of Encenicline. Its chemical structure is

characterized by a benzothiophene core linked to a quinuclidine moiety.
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Identifier Value

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-

1-benzothiophene-2-

carboxamide;hydrochloride[1][2]

CAS Number 550999-74-1[1][3]

Molecular Formula C₁₆H₁₈Cl₂N₂OS[1][4]

Molecular Weight 357.3 g/mol [1]

Canonical SMILES
C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=

CC=C4)Cl.Cl

InChI Key OIJYTJGIDVTCFF-ZOWNYOTGSA-N

Chemical Structure:

Caption: Chemical structure of Encenicline Hydrochloride.

Physicochemical Properties
A summary of the known and predicted physicochemical properties of Encenicline
Hydrochloride is presented below.

Property Value Source

Physical State Solid, white to off-white powder [5]

Solubility

Insoluble in water. Soluble in

DMSO (71 mg/mL) and

Ethanol (35 mg/mL).

[3]

logP (predicted) 3.33 DrugBank

pKa (strongest basic,

predicted)
7.28 DrugBank

Polar Surface Area (predicted) 32.34 Å² DrugBank
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Pharmacology
Mechanism of Action
Encenicline is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR),

a ligand-gated ion channel highly expressed in brain regions associated with cognition, such as

the hippocampus and prefrontal cortex. As a partial agonist, Encenicline binds to the α7 nAChR

and elicits a conformational change that opens the ion channel, allowing the influx of cations,

primarily Ca²⁺. However, the maximal response induced by Encenicline is lower than that of the

endogenous full agonist, acetylcholine. This partial agonism may contribute to its favorable

tolerability profile by avoiding overstimulation of the receptor.

The influx of Ca²⁺ through the α7 nAChR activates various downstream signaling cascades,

leading to the modulation of neurotransmitter release and synaptic plasticity. One key pathway

involves the activation of calmodulin-dependent protein kinase II (CaMKII) and extracellular

signal-regulated kinase (ERK), which are crucial for long-term potentiation (LTP), a cellular

correlate of learning and memory. Furthermore, activation of α7 nAChRs can lead to the

release of other neurotransmitters, including glutamate and GABA, thereby influencing the

overall excitability of neuronal circuits.

Caption: Signaling pathway of Encenicline at the α7 nAChR.

Pharmacodynamics
Encenicline exhibits high affinity and selectivity for the α7 nAChR. In vitro studies have

demonstrated its ability to displace radioligands specifically binding to this receptor subtype.

Functional assays have confirmed its partial agonist activity, showing a dose-dependent

increase in intracellular calcium levels in cells expressing the α7 nAChR.

Pharmacokinetics
Pharmacokinetic studies in humans have shown that Encenicline is orally bioavailable.

Key Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of Encenicline for the α7 nAChR.
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Methodology:

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or

recombinantly expressing the human α7 nAChR.

Radioligand: A radiolabeled antagonist with high affinity for the α7 nAChR, such as [³H]-

methyllycaconitine ([³H]-MLA), is used.

Assay Conditions: Membranes are incubated with a fixed concentration of the radioligand

and varying concentrations of Encenicline in a suitable buffer.

Incubation: The reaction is allowed to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

Data Analysis: The concentration of Encenicline that inhibits 50% of the specific binding of

the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity

(Ki) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

Electrophysiological Patch-Clamp Assay
This technique is employed to measure the functional activity of Encenicline as a partial agonist

at the α7 nAChR by directly recording the ion channel currents.

Methodology:

Cell Culture: Cells expressing the human α7 nAChR (e.g., HEK293 or CHO cells) are

cultured on glass coverslips.

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using a patch-

clamp amplifier and data acquisition system.
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Solution Application: Encenicline is applied to the cells at various concentrations using a

rapid solution exchange system.

Current Measurement: The inward currents elicited by the application of Encenicline are

recorded.

Data Analysis: The peak current amplitude is measured for each concentration of

Encenicline. A dose-response curve is constructed, and the EC₅₀ (the concentration that

produces 50% of the maximal response) and the maximal efficacy relative to a full agonist

are determined.

Caption: Workflow for Patch-Clamp Electrophysiology.

In Vivo Cognitive Enhancement Studies (Novel Object
Recognition Test)
The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess the

effects of compounds on learning and memory in rodents.

Methodology:

Habituation: Animals (typically rats or mice) are habituated to the testing arena in the

absence of any objects.

Training (Familiarization) Phase: Each animal is placed in the arena containing two identical

objects and allowed to explore them for a defined period.

Inter-trial Interval: After a specific delay, during which the compound or vehicle is

administered, the animal is returned to the arena.

Testing Phase: The arena now contains one of the familiar objects from the training phase

and one novel object. The time the animal spends exploring each object is recorded.

Data Analysis: A discrimination index is calculated as the difference in time spent exploring

the novel and familiar objects, divided by the total exploration time. A higher discrimination

index in the Encenicline-treated group compared to the vehicle group indicates improved

recognition memory.
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Caption: Workflow for the Novel Object Recognition Test.

Conclusion
Encenicline Hydrochloride is a potent and selective partial agonist of the α7 nAChR with a

well-characterized chemical structure and pharmacological profile. The experimental protocols

detailed in this guide provide a foundation for researchers to further investigate its properties

and potential therapeutic applications. The visualization of its signaling pathway and

experimental workflows offers a clear framework for understanding its mechanism of action and

for designing future studies. Further research into the downstream signaling cascades and the

long-term effects of Encenicline will be crucial in fully elucidating its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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